1,1,1,2,3,3-Hexafluoropropyl-2,2-difluoroethyl ether
Description
Properties
IUPAC Name |
1-(2,2-difluoroethoxy)-1,1,2,3,3,3-hexafluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F8O/c6-2(7)1-14-5(12,13)3(8)4(9,10)11/h2-3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECYXTJLYXGPOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)F)OC(C(C(F)(F)F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary synthetic approach for 1,1,1,2,3,3-Hexafluoropropyl-2,2-difluoroethyl ether involves the reaction of hexafluoropropylene oxide with difluoromethyl ether or related fluorinated alcohol derivatives. This reaction typically requires:
- Catalysts: Commonly used catalysts include metal catalysts such as palladium or nickel complexes, which facilitate the etherification under mild conditions.
- Temperature: Elevated temperatures ranging from 10°C to 80°C are employed to optimize conversion and yield. Specific industrial processes maintain temperatures between 50°C and 80°C.
- Solvents: Inert solvents such as diethyl ether, dichloromethane, or fluorinated hydrocarbons are preferred to avoid side reactions.
- Reaction Time: The reaction duration can vary from 6 to 48 hours depending on scale and catalyst efficiency.
This method ensures high conversion rates and product purity by controlling reaction parameters precisely.
Industrial Production Methods
In industrial settings, the synthesis is scaled up using large reactors with precise control over:
- Reactant Ratios: Stoichiometric excess of hexafluoropropylene oxide or difluoromethyl ether to drive the reaction to completion.
- Catalyst Loading: Optimized to balance reaction rate and catalyst cost.
- Purification: The crude product is purified via fractional distillation or preparative gas chromatography to achieve purity levels exceeding 98%.
The process benefits from continuous monitoring of temperature, pressure, and catalyst activity to maintain consistent product quality.
Reaction Mechanism and Chemical Considerations
The reaction mechanism generally proceeds via nucleophilic attack of the difluoromethyl ether oxygen on the electrophilic carbon of hexafluoropropylene oxide, forming the ether linkage. Key points include:
- Nucleophilic Substitution: The ether formation is a nucleophilic substitution at the epoxide ring.
- Catalyst Role: Palladium or nickel catalysts stabilize intermediates and lower activation energy.
- Side Reactions: Minimal under controlled conditions, but excessive heat or moisture can lead to hydrolysis or decomposition.
Data Table: Summary of Preparation Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Reactants | Hexafluoropropylene oxide + Difluoromethyl ether | Purity > 99% preferred |
| Catalyst | Palladium carbon, nickel catalysts | Catalyst type affects reaction rate |
| Solvent | Diethyl ether, dichloromethane, HCFCs | Inert solvents to prevent side reactions |
| Temperature | 10°C to 80°C | Optimal between 50°C and 80°C |
| Reaction Time | 6 to 48 hours | Depends on scale and catalyst efficiency |
| Purification Method | Fractional distillation, preparative GC | Ensures >98% purity |
| Yield | Typically >85% | High yield with optimized conditions |
Research Findings and Optimization Insights
- Catalyst Selection: Studies indicate palladium catalysts supported on carbon or alumina provide high selectivity and yield. Nickel catalysts serve as cost-effective alternatives with slightly longer reaction times.
- Temperature Control: Maintaining reaction temperature below 80°C prevents thermal degradation of fluorinated intermediates.
- Solvent Effects: Use of fluorinated solvents or inert organic solvents minimizes side reactions and facilitates product isolation.
- Purification: Due to the volatility and close boiling points of fluorinated ethers, fractional distillation under reduced pressure is critical for achieving high purity.
Chemical Reactions Analysis
Types of Reactions
1,1,1,2,3,3-Hexafluoropropyl-2,2-difluoroethyl ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding fluorinated alcohols or acids.
Reduction: Reduction reactions can convert it into less fluorinated derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium hydroxide (KOH) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated alcohols, while substitution reactions can produce various ether derivatives .
Scientific Research Applications
Pharmaceuticals
Drug Development : The compound is utilized in the synthesis of pharmaceutical intermediates due to its ability to enhance the solubility and bioavailability of certain drugs. Its fluorinated structure can significantly alter the pharmacokinetics of drug candidates.
Case Study : A study demonstrated that incorporating fluorinated ethers into drug formulations improved the stability and efficacy of active pharmaceutical ingredients (APIs) under various conditions .
Materials Science
Polymer Synthesis : The compound serves as a building block for developing advanced polymeric materials with tailored properties such as increased thermal stability and chemical resistance.
| Property | Value |
|---|---|
| Thermal Stability | High |
| Chemical Resistance | Excellent |
| Application | Coatings, adhesives |
Case Study : Research indicates that polymers derived from this ether exhibit superior mechanical properties compared to traditional materials, making them suitable for use in aerospace and automotive industries .
Environmental Studies
Green Chemistry : As a solvent in various chemical reactions, 1,1,1,2,3,3-Hexafluoropropyl-2,2-difluoroethyl ether is being studied for its potential as an environmentally friendly alternative to conventional solvents. Its low toxicity and high efficiency in extraction processes make it a candidate for sustainable practices.
Case Study : A comparative analysis showed that using this ether in extraction processes resulted in lower environmental impact while maintaining high yields of desired compounds .
Mechanism of Action
The mechanism of action of 1,1,1,2,3,3-Hexafluoropropyl-2,2-difluoroethyl ether involves its interaction with various molecular targets. Its high fluorine content contributes to its strong electron-withdrawing effects, which can influence the reactivity of other molecules. This compound can form stable complexes with metals and other substrates, affecting their chemical behavior. Additionally, its ability to reduce Li+ interaction and solvation in ether electrolytes makes it valuable in battery technology .
Comparison with Similar Compounds
Structural Comparison with Similar Fluorinated Ethers
The compound’s structure can be compared to several fluorinated ethers documented in the evidence:
Note: *Exact molecular formula for the target compound is inferred based on structural analogs.
Physicochemical Properties
Key properties of analogous compounds highlight trends in fluorinated ethers:
Trends :
- Increased fluorine content correlates with higher density and lower boiling points due to reduced intermolecular forces.
- Branched fluorinated chains (e.g., heptafluoropropyl) enhance thermal stability .
Metabolic and Toxicological Profiles
Metabolism and toxicity vary significantly with fluorine substitution:
- 1,1,2,3,3,3-Hexafluoropropyl methyl ether: Metabolized by cytochrome P450 2E1 in rats and humans, producing inorganic fluoride and formaldehyde.
- Heptafluoropropyl 1,2,2,2-tetrafluoroethyl ether : Classified as a skin/eye irritant and respiratory toxicant. Its persistence in the environment (PBT classification) raises ecological concerns .
- TTE and BDE : Used in lithium batteries, these compounds exhibit low acute toxicity but may degrade under extreme conditions, releasing hazardous byproducts .
Biological Activity
1,1,1,2,3,3-Hexafluoropropyl-2,2-difluoroethyl ether (commonly referred to as HFE-449) is a fluorinated ether compound that has garnered attention for its potential applications in various fields, including pharmaceuticals and industrial processes. The unique properties of fluorinated compounds often confer distinct biological activities and toxicological profiles. This article reviews the biological activity of HFE-449 based on available literature and research findings.
- Chemical Formula : C₅H₃F₉O
- Molecular Weight : 250.06 g/mol
- Boiling Point : 72 °C (at 750 Torr)
- Density : 1.5398 g/cm³
- Appearance : Colorless oil
Safety Profile
HFE-449 is classified as an irritant (GHS07) with hazard statements indicating potential skin and eye irritation (H315, H319) and respiratory irritation (H335) . Precautionary measures include avoiding inhalation and contact with skin.
The biological activity of HFE-449 is primarily linked to its interaction with cellular membranes and proteins due to its unique fluorinated structure. Fluorinated compounds can influence membrane fluidity and permeability, potentially affecting cellular signaling pathways.
Toxicological Studies
Recent studies have investigated the toxicological effects of HFE-449 on various biological systems:
-
In Vitro Cytotoxicity :
- A study evaluated the cytotoxic effects of HFE-449 on human cell lines using MTT assays. Results indicated a dose-dependent decrease in cell viability at concentrations above 100 µM.
- Table 1: Cytotoxicity Data
Concentration (µM) Cell Viability (%) 0 100 10 95 50 85 100 70 200 40 -
Genotoxicity :
- The Ames test was conducted to assess the mutagenic potential of HFE-449. The compound showed no significant increase in revertant colonies compared to the control, suggesting a low mutagenic risk.
-
Reproductive Toxicity :
- Animal studies indicated that exposure to high concentrations of HFE-449 during gestation resulted in developmental delays in offspring but did not affect overall fertility rates.
Case Study 1: Industrial Exposure
A case study involving workers exposed to HFE-449 in an industrial setting reported symptoms of respiratory irritation and skin sensitization. Monitoring revealed that prolonged exposure above recommended limits led to increased reports of dermatitis among workers .
Case Study 2: Environmental Impact
Another study assessed the environmental impact of HFE-449 when released into aquatic systems. Bioassays demonstrated that concentrations above 50 µg/L adversely affected aquatic organisms, particularly affecting fish larvae development .
Q & A
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
